2-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide
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Overview
Description
2-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the Benzyl and Phenyl Groups: These steps often involve Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzothiophenes.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophenes can interact with various enzymes or receptors, modulating their activity. The cyano and amide groups may also play a role in binding to biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide: can be compared with other benzothiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C26H26N2OS |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H26N2OS/c1-18-12-13-24-22(14-18)23(17-27)26(30-24)28-25(29)21(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-11,18,21H,12-16H2,1H3,(H,28,29) |
InChI Key |
RQBPALZOXGBENM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C(CC3=CC=CC=C3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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